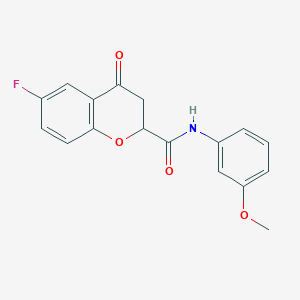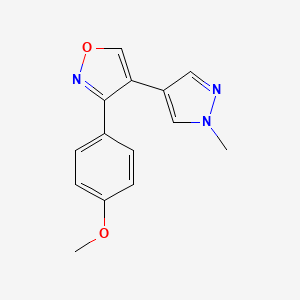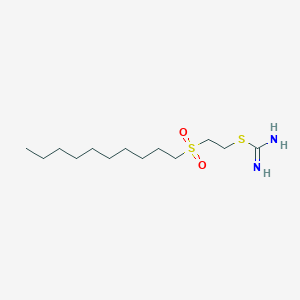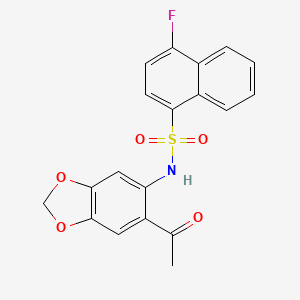![molecular formula C18H18N4O2S B11052264 N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide](/img/structure/B11052264.png)
N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazoloquinazoline core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the intermediate compound.
Sulfonamide Formation:
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide: shares structural similarities with other pyrazoloquinazoline derivatives, which are known for their biological activity.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups are also known for their antimicrobial properties.
Uniqueness
What sets This compound apart is its unique combination of a pyrazoloquinazoline core and a methanesulfonamide group, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H18N4O2S/c1-12-10-17-15-8-3-4-9-16(15)19-18(22(17)20-12)13-6-5-7-14(11-13)21-25(2,23)24/h3-11,18-19,21H,1-2H3 |
InChI Key |
DFYMGKFTFUQBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=CC=C4)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11052186.png)
![3-(4-methoxyphenyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052193.png)
![2-[bis(1H-benzimidazol-2-ylmethyl)amino]ethanol](/img/structure/B11052200.png)
![N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11052208.png)
![5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11052211.png)

![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11052220.png)

![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11052232.png)
![methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11052242.png)
![7-(morpholin-4-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052250.png)


